

In Vivo Oral Availability of JKE-1674: A Technical Guide

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Introduction

JKE-1674 is an orally active, selective inhibitor of Glutathione Peroxidase 4 (GPX4) and a key metabolite of the compound ML210.[1][2] By targeting GPX4, **JKE-1674** induces a form of regulated cell death known as ferroptosis, a process characterized by the iron-dependent accumulation of lipid peroxides.[3][4] This mechanism of action makes **JKE-1674** a compound of significant interest for researchers in oncology and drug development, particularly for targeting therapy-resistant cancers.[5] This technical guide provides a comprehensive overview of the in vivo oral availability of **JKE-1674**, detailing its pharmacokinetic properties, the experimental protocols used for its assessment, and its mechanism of action.

Pharmacokinetic Profile

Pharmacokinetic studies in SCID mice have demonstrated that **JKE-1674** is orally bioavailable. [6] Following oral administration, the compound can be detected in the serum, indicating its successful absorption from the gastrointestinal tract.[4][6] While specific quantitative parameters such as Cmax, Tmax, and AUC were not detailed in the available literature, the data confirms its presence in systemic circulation over a 24-hour period.[6]

Table 1: Summary of In Vivo Pharmacokinetic Data for JKE-1674



Parameter	Value	Species	Dosage	Formulation
Cmax	Data not available	SCID Mice	50 mg/kg	PEG400/Ethanol (90/10, v/v)
Tmax	Data not available	SCID Mice	50 mg/kg	PEG400/Ethanol (90/10, v/v)
AUC	Data not available	SCID Mice	50 mg/kg	PEG400/Ethanol (90/10, v/v)
Detection Window	Up to 24 hours	SCID Mice	50 mg/kg	PEG400/Ethanol (90/10, v/v)

Experimental Protocols

The assessment of **JKE-1674**'s in vivo oral availability was conducted through a standardized pharmacokinetic study in mice. The following protocol provides a detailed methodology for such an experiment.

Animal Model and Housing

- Species: Severe Combined Immunodeficient (SCID) mice.
- Housing: Animals should be housed in accordance with institutional guidelines, typically in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Formulation and Dosing

- Compound: JKE-1674.
- Formulation: The compound is formulated in a vehicle of Polyethylene glycol 400 (PEG400) and Ethanol in a 90:10 volume/volume ratio.
- Dosage: A single oral dose of 50 mg/kg body weight is administered.[6] Doses higher than
 50 mg/kg were reported to be poorly tolerated in a 7-day consecutive dosing study.[6]
- Administration: The formulation is administered via oral gavage.



Blood Sampling

- Time Points: Blood samples are collected at multiple time points post-administration to characterize the absorption, distribution, and elimination phases. The reported time points are 1, 3, 6, and 24 hours.
- Collection: At each time point, blood is collected from a cohort of animals (n=3-4) into tubes containing an anticoagulant (e.g., lithium heparin).

Plasma Preparation and Analysis

- Plasma Isolation: The collected blood samples are centrifuged to separate the plasma.
- Analytical Method: The concentration of JKE-1674 in the plasma samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This method provides the necessary sensitivity and selectivity for accurate determination of drug levels.

Data Analysis

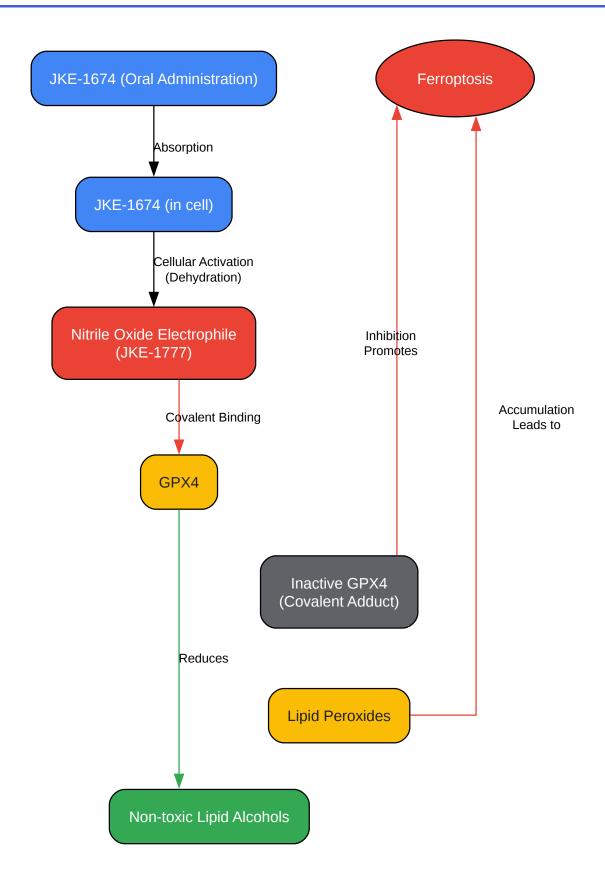
- Pharmacokinetic Parameters: The plasma concentration-time data is used to calculate key
 pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time
 to reach Cmax), and AUC (Area Under the Curve), which represents the total drug exposure
 over time.
- Statistical Analysis: Data are typically presented as the mean ± standard deviation (s.d.) for each time point.[6]

Visualizations

Signaling Pathway of JKE-1674

The following diagram illustrates the proposed mechanism of action for **JKE-1674**, from its cellular uptake to the induction of ferroptosis.





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Caption: Mechanism of action of JKE-1674.

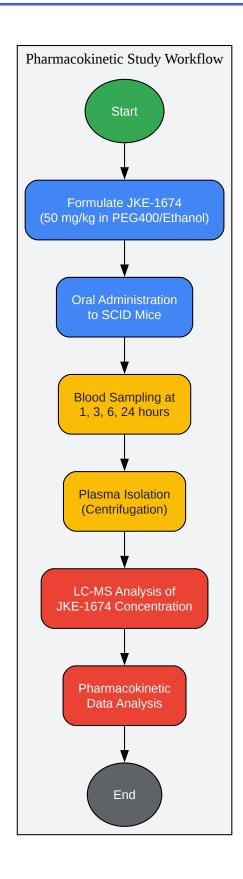




Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the key steps in the experimental workflow for determining the oral availability of **JKE-1674**.





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Caption: Experimental workflow for **JKE-1674** pharmacokinetic study.



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